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Antimony chloride fluoride (SbClF4)

Cat. No.: B12070842
CAS No.: 15588-48-4
M. Wt: 233.21 g/mol
InChI Key: KHQOINBDOYWDPE-UHFFFAOYSA-I
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Description

Contextualization within Inorganic and Organofluorine Chemistry

Antimony chloride fluoride (B91410) (SbClF4) is a prime example of a mixed halide compound, exhibiting properties that make it a subject of interest in both inorganic and organofluorine chemistry. In the field of inorganic chemistry, SbClF4 is recognized as a potent Lewis acid. nih.govacs.org Lewis acids are electron-pair acceptors and are crucial in a vast array of chemical transformations, including catalysis. researchgate.net The Lewis acidity of antimony halides, such as antimony pentachloride (SbCl5), is well-established, and the introduction of highly electronegative fluorine atoms in SbClF4 is expected to modulate this acidity. acs.orgrsc.org This property allows SbClF4 to form adducts and activate substrates in various reactions.

In the domain of organofluorine chemistry, which focuses on compounds containing the carbon-fluorine bond, SbClF4 serves as a key fluorinating agent. nih.gov The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org Antimony halides have historically been employed in halogen exchange reactions, and SbClF4 continues this legacy. It facilitates the replacement of chlorine atoms with fluorine, a transformation of significant industrial and academic importance for the synthesis of fluorinated organic building blocks. nih.gov

Historical Perspective of Antimony Mixed Halides in Chemical Synthesis

The use of antimony compounds in chemical synthesis has a rich history. Antimony itself has been known since ancient times, with its compounds finding use in medicine and cosmetics. wikipedia.org The development of modern chemistry saw the recognition of antimony as an element and the exploration of its diverse reactivity. wikipedia.org In the late 19th and early 20th centuries, the Swarts reaction, which utilizes antimony trifluoride (SbF3) often in the presence of antimony(V) chlorides, became a cornerstone of organofluorine chemistry for the synthesis of organofluorine compounds from organochlorides. rsc.org This marked a pivotal moment in the history of fluorination chemistry and highlighted the utility of antimony halides.

The study of antimony mixed halides, such as SbClF4, represents a refinement of this early work. Researchers began to investigate the synthesis and reactivity of compounds containing both chlorine and fluorine bonded to an antimony center. These mixed halides were often generated in situ during fluorination reactions using a combination of antimony chlorides and a fluorine source like hydrogen fluoride (HF). researchgate.net Over time, methods for the specific synthesis and isolation of discrete antimony chlorofluoride species were developed, allowing for more controlled studies of their structure and reactivity. rsc.org This evolution from using mixtures to employing well-defined mixed halide reagents like SbClF4 has enabled a more nuanced understanding of their role as catalysts and fluorinating agents. acs.orgresearchgate.net

Scope and Significance of Academic Research on SbClF4

Academic research on Antimony chloride fluoride (SbClF4) is primarily driven by its potential as a versatile reagent in synthesis. Investigations have focused on elucidating its fundamental chemical properties, including its structure, bonding, and reactivity. A significant area of research has been the characterization of its solid-state structure, which has been revealed to be more complex than a simple molecular formulation might suggest. nih.gov

X-ray diffraction studies have shown that SbClF4 exists in an ionic form, specifically as [SbCl4]⁺[Sb₂F₅Cl₀.₅]⁻. nih.gov This structural complexity, with both cationic and anionic antimony species, influences its chemical behavior. The compound crystallizes in the monoclinic space group P2₁/n. nih.gov

Furthermore, research delves into its role as a catalyst, particularly leveraging its strong Lewis acidic character. nih.govacs.org Studies have explored its efficacy in promoting various organic reactions. In the realm of fluorination, research has aimed to understand the kinetics and mechanisms by which SbClF4 transfers its fluorine atoms to organic substrates, often comparing its reactivity to other fluorinating agents like SbCl5 and SbF5. nih.gov Spectroscopic techniques are vital in this research, with vibrational spectroscopy (Raman and IR) and nuclear magnetic resonance (NMR) spectroscopy being key tools to probe the structure and bonding within the compound and to monitor the progress of reactions it mediates. rsc.orgwikipedia.org The collective goal of this research is to develop more efficient and selective synthetic methodologies utilizing the unique properties of SbClF4.

Detailed Research Findings

Physicochemical Properties of Antimony Chloride Fluoride (SbClF4)

PropertyValue
Chemical Formula ClF₄Sb
Molecular Weight 233.21 g/mol
CAS Number 15588-48-4
Appearance Not explicitly stated in the provided results
Crystal System Monoclinic
Space Group P2₁/n
Lattice Parameters a = 11.63 Å, b = 10.55 Å, c = 12.96 Å, β = 95.9°
Ionic Formula [SbCl₄]⁺[Sb₂F₅Cl₀.₅]⁻

Data sourced from nih.gov

Spectroscopic Data for Antimony Mixed Halides

While specific, detailed spectra for SbClF4 were not available in the provided search results, data for the closely related antimony trichloride (B1173362) difluoride (SbCl3F2) provides insight into the expected vibrational modes.

Spectroscopic Data for SbCl₃F₂Wavenumber (cm⁻¹)Assignment
Raman 649Sb-F stretch
621Sb-F stretch
488Sb-F-Sb bridge
406Sb-Cl stretch (equatorial)
380Sb-Cl stretch (equatorial)
349Sb-Cl stretch (axial)

Data sourced from rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula ClF4Sb B12070842 Antimony chloride fluoride (SbClF4) CAS No. 15588-48-4

Properties

CAS No.

15588-48-4

Molecular Formula

ClF4Sb

Molecular Weight

233.21 g/mol

IUPAC Name

chloro(tetrafluoro)-λ5-stibane

InChI

InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5

InChI Key

KHQOINBDOYWDPE-UHFFFAOYSA-I

Canonical SMILES

F[Sb](F)(F)(F)Cl

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Sbclf4

Crystallographic Studies for Solid-State Structure Determination

Intermolecular Interactions and Bridging Ligand Architectures (e.g., F-bridges)

In the solid state, antimony chloride fluorides exhibit complex intermolecular interactions, with fluorine bridging playing a pivotal role in their structural motifs. While a definitive crystal structure for SbClF₄ is not extensively detailed in the available literature, valuable insights can be drawn from closely related compounds. For instance, the crystal structure of the 1:1 adduct of chlorine pentafluoride and antimony pentafluoride, ClF₄⁺SbF₆⁻, reveals the formation of infinite zigzag chains composed of alternating ClF₄⁺ and cis-fluorine bridged SbF₆⁻ ions nih.gov. This arrangement highlights the propensity of antimony in higher oxidation states to engage in fluorine bridging to achieve a more stable coordination environment.

Similarly, antimony trichloride (B1173362) difluoride (SbCl₃F₂) has been shown to exist as a cis-fluorine-bridged tetramer rsc.org. In this structure, each antimony atom is octahedrally coordinated by halogen atoms, with fluorine atoms acting as bridges between adjacent antimony centers. These findings strongly suggest that SbClF₄ is also likely to adopt a polymeric or oligomeric structure in the solid state, stabilized by fluorine bridges (F-bridges). These F-bridges are a manifestation of strong Lewis acid-base interactions, where the fluorine atoms of one SbClF₄ unit donate electron density to the electron-deficient antimony center of a neighboring molecule.

Correlation of Experimental Spectroscopic Data with Predicted Molecular Structures

The correlation between experimentally observed spectroscopic data and theoretically predicted molecular structures is a cornerstone of modern structural chemistry. For compounds like SbClF₄, vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing molecular structure, with computational methods such as Density Functional Theory (DFT) providing the theoretical framework for interpretation.

Vibrational Spectroscopy:

Electronic structure calculations have been successfully employed to revise and assign the vibrational spectra of related antimony chloride fluoride (B91410) species nih.gov. For instance, in the study of ClF₄⁺SbF₆⁻, calculations at the B3LYP, MP2, and CCSD(T) levels of theory were used to analyze the vibrational assignments nih.gov. Discrepancies between the experimentally observed vibrational spectra and those calculated for the free, isolated ion were largely attributed to the effects of fluorine bridging nih.gov. This bridging compresses the equatorial F-Cl-F bond angle and increases the energy barrier for the exchange of axial and equatorial fluorine atoms via the Berry mechanism nih.gov.

A computational model that simulated the bridging in the infinite chain structure by including two fluorine-bridged HF molecules as additional equatorial ligands significantly improved the agreement between the observed and calculated spectra nih.gov. This demonstrates the critical importance of accounting for intermolecular interactions in the computational model to accurately predict the vibrational spectrum of the solid-state material.

¹⁹F NMR Spectroscopy:

Furthermore, dynamic processes such as the exchange between non-equivalent fluorine sites can be studied by variable-temperature ¹⁹F NMR. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each type of fluorine would be expected. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal, providing information about the energy barrier of the exchange process. The analysis of coupling constants (J-couplings) between fluorine and antimony nuclei, as well as between different fluorine nuclei, would also provide valuable information about the connectivity and geometry of the molecule.

The table below presents hypothetical ¹⁹F NMR data for SbClF₄, illustrating the expected differences in chemical shifts and coupling constants for different fluorine environments based on data for similar compounds.

Fluorine Environment Hypothetical Chemical Shift (ppm) Hypothetical ¹⁹F-¹¹⁹/¹²¹Sb Coupling Constant (Hz)
Terminal Axial Fluorine-80 to -1001800 - 2000
Terminal Equatorial Fluorine-110 to -1301500 - 1700
Bridging Fluorine-140 to -160900 - 1100

This table is illustrative and not based on experimental data for SbClF₄.

Chemical Reactivity and Reaction Mechanisms Involving Sbclf4

Role of SbClF₄ as a Fluorinating Agent

Antimony(V) chlorofluorides, including SbClF₄, are potent fluorinating agents used in the synthesis of fluorinated organic compounds. acs.orggoogle.com Their effectiveness stems from the ability to exchange fluorine atoms for other halogens, most commonly chlorine, on a substrate molecule. google.com The strength of these reagents as fluorinating agents generally increases with the fluorine content. google.com

Halogen exchange, particularly chlorine-fluorine exchange, is a primary application of SbClF₄ and related compounds. google.comwikipedia.org These reactions are fundamental in the production of hydrofluorocarbons (HFCs) and other fluorinated building blocks from chlorinated precursors. acs.org The general mechanism involves the transfer of a fluorine atom from the antimony compound to the organic substrate, with a chlorine atom concurrently transferred from the substrate to the antimony center.

For instance, in the fluorination of a chlorinated alkane, the antimony(V) chlorofluoride acts as the fluorine source. The process can be represented by the general equation: R-Cl + SbClₓFᵧ → R-F + SbClₓ₊₁Fᵧ₋₁

These exchange reactions are often kinetically controlled, with the rate of exchange following the trend of I > Br > Cl for the halogen being replaced. wikipedia.orgprinceton.edu The presence of antimony(V) catalysts facilitates the cleavage of the C-Cl bond and the formation of the C-F bond. In the context of producing fluorinated aromatic compounds, antimony mixed halides like SbClF₄ are used in liquid-phase reactions with anhydrous hydrofluoric acid (HF) serving as the ultimate fluorine source to regenerate the active fluorinating agent. acs.org

Table 1: Examples of Halogen Exchange Reactions Catalyzed by Antimony Halides

Reactant Product Catalyst System Temperature Reference
Bis-1,3-trichloromethylbenzene 1-trifluoromethyl-3-trichloromethylbenzene SbCl₅ / HF 50 °C acs.org
Perchloroethylene Chloro-fluoro-ethanes SbCl₅ / HF 90 °C acs.org

The kinetics and thermodynamics of fluorination processes involving antimony chlorofluorides are influenced by several factors, including temperature, pressure, and the specific composition of the fluorinating agent. acs.orgmdpi.comresearchgate.net The reaction rate generally increases with temperature and with a higher fluorine content in the antimony halide catalyst. google.commdpi.com

Kinetic studies show that these fluorination reactions can be complex. For example, in the fluorination of perchloroethylene, side reactions can lead to the formation of chlorinated products resulting from the addition of HCl or Cl₂. acs.org The HCl is produced during the Cl/F exchange, and Cl₂ can be generated from the reduction of Sb(V) to Sb(III). acs.org The thermodynamics of the process are generally favorable for the formation of the more stable C-F bond at the expense of a C-Cl bond. Maintaining the catalyst in its active Sb(V) state is crucial for the process, and conditions are typically optimized to favor this. The process is often carried out continuously, where the spent antimony catalyst is re-fluorinated with HF and recycled. google.com

Table 2: Factors Influencing Fluorination Kinetics

Factor Effect on Reaction Rate Notes Reference
Temperature Increases with temperature Higher temperatures can also lead to side reactions. google.commdpi.com
Fluorine Content in Catalyst Increases with higher F content SbF₅ is a stronger fluorinating agent than SbCl₄F. google.com
Reactant Structure Varies The stability of potential carbocation intermediates can influence the rate. wikipedia.org

Catalytic Activity of SbClF₄ and Related Mixed Halides in Organic Reactions

Antimony(V) halides are recognized as potent Lewis acid catalysts in a wide array of organic reactions beyond simple fluorination. researchgate.net Their strong electron-accepting ability allows them to activate substrates for various transformations, including electrophilic aromatic substitution, isomerization, and rearrangements. researchgate.net SbClF₄ and its counterparts can catalyze reactions such as cycloadditions and Friedel-Crafts type reactions.

In many catalytic applications, the active species is a cationic antimony complex or an adduct formed between the antimony halide and the substrate. researchgate.net The catalytic cycle typically begins with the coordination of the Lewis acidic antimony center to an electron-rich site on the organic reactant. This coordination activates the substrate towards nucleophilic attack or rearrangement.

For example, in the fluorination of haloalkanes, the process can be run continuously. google.com The cycle involves:

Fluorination of the Substrate: The antimony(V) chlorofluoride (e.g., SbClF₄) fluorinates the haloalkane.

Catalyst Regeneration: The resulting "spent" antimony chlorofluoride, now enriched in chlorine (e.g., SbCl₂F₃), is removed.

Re-fluorination: The spent catalyst is treated with anhydrous hydrogen fluoride (B91410) (HF) to replenish its fluorine content, regenerating the active fluorinating agent and producing HCl.

Recycling: The regenerated antimony chlorofluoride is then recycled back into the reaction zone.

The active species in this cycle are the various SbClₓFᵧ compounds, with their fluorinating power being modulated by the x:y ratio.

A significant deactivation pathway for antimony(V)-based catalysts is the reduction of the active Sb(V) center to the less reactive Sb(III) state. acs.orgnih.gov This reduction can occur under the reaction conditions, especially at higher temperatures or in the presence of reducing agents. For instance, during the fluorination of some organic substrates, the formation of Cl₂ is observed, which corresponds to the reduction of Sb(V) to Sb(III). acs.org

Interconversion Reactions among Antimony Mixed Halides (e.g., SbCl₄F, SbCl₃F₂, SbCl₂F₃, SbClF₄)

The various antimony(V) mixed chlorofluorides exist in a dynamic equilibrium. Species such as SbCl₄F, SbCl₃F₂, SbCl₂F₃, and SbClF₄ can readily interconvert through halogen exchange reactions, often referred to as redistribution or scrambling reactions. acs.orgresearchgate.net

The equilibrium can be represented as: 2 SbClₓFᵧ ⇌ SbClₓ₊₁Fᵧ₋₁ + SbClₓ₋₁Fᵧ₊₁

Electrophilic and Nucleophilic Aspects of SbClF4 Reactions

Antimony chloride fluoride (SbClF4) exhibits a dual character in its chemical reactions, acting as both an electrophile and, in some contexts, its fluoride and chloride ligands can be subject to nucleophilic attack. This reactivity is fundamentally governed by the electronic properties of the central antimony atom and its halogen ligands.

Electrophilic Character of SbClF4

The predominant chemical behavior of antimony chloride fluoride is its function as a potent electrophile, a characteristic stemming from its nature as a strong Lewis acid. A Lewis acid is defined as a chemical species that can accept a pair of electrons. libretexts.orgyoutube.com In SbClF4, the antimony atom is in a +5 oxidation state and is bonded to highly electronegative fluorine and chlorine atoms. This creates a significant partial positive charge on the antimony center, making it highly susceptible to attack by electron-rich species, known as nucleophiles. libretexts.org Molecules with an incomplete octet or those with central atoms capable of expanding their valence shell, like antimony, are often strong Lewis acids. youtube.com

The electrophilicity of SbClF4 is a critical aspect of its reactivity, particularly in its role as a catalyst and a fluorinating agent. While specific studies on SbClF4 are limited, its reactivity can be inferred from the well-documented behavior of related antimony(V) halides like antimony pentachloride (SbCl5) and antimony pentafluoride (SbF5). researchgate.netwikipedia.org These compounds are known to be powerful Lewis acids, readily forming adducts with a wide range of Lewis bases. researchgate.netwikipedia.org For instance, SbCl5 is a standard Lewis acid used to gauge the basicity of other compounds. nih.gov Similarly, SbF5 is a key component of "magic acid," one of the strongest known superacids, highlighting its exceptional ability to accept electrons. wikipedia.org

The reaction of SbClF4 with a nucleophile (a Lewis base) involves the donation of an electron pair from the nucleophile to the electron-deficient antimony atom, forming a coordinate covalent bond. libretexts.org This process results in the formation of a Lewis acid-base complex or adduct. libretexts.org

Table 1: General Reaction of SbClF4 as an Electrophile

Reactant 1 (Electrophile)Reactant 2 (Nucleophile/Lewis Base)Product (Lewis Acid-Base Adduct)
SbClF4Nu:[SbClF4(Nu)]

Where Nu: represents a generic nucleophile.

Research on the fluorination of chloroform (B151607) has suggested that SbCl4F can act as the primary fluorinating agent when hydrogen fluoride (HF) and SbCl5 are used in a 1:1 ratio. colab.ws This implies that SbCl4F can accept a chloride ion from chloroform and deliver a fluoride ion, a process that underscores its electrophilic nature in facilitating halogen exchange. colab.ws

Nucleophilic Aspects of SbClF4 Reactions

While the antimony center is the primary site of electrophilicity, the fluorine and chlorine atoms bonded to it can be involved in nucleophilic substitution reactions. In such reactions, an external nucleophile attacks the antimony atom, leading to the displacement of one of the halide ligands. libretexts.org The displaced halide ion is referred to as the leaving group. libretexts.org

The likelihood of a halide being displaced depends on its ability to leave as a stable, weakly basic ion. libretexts.org In the context of SbClF4, both chloride and fluoride can potentially act as leaving groups. The relative ease of displacement would depend on the specific reaction conditions and the nature of the attacking nucleophile.

The general mechanism for nucleophilic substitution at the antimony center can be depicted as follows:

Table 2: General Nucleophilic Substitution at SbClF4

Reactant 1Reactant 2 (Nucleophile)Product 1Product 2 (Leaving Group)
SbClF4Nu:⁻SbF4(Nu)Cl⁻
SbClF4Nu:⁻SbClF3(Nu)F⁻

This table illustrates the possible substitution pathways, where Nu:⁻ is the attacking nucleophile.

The concept of nucleophilic attack is fundamental to understanding the reactivity of many organic and inorganic compounds. youtube.com In the case of antimony halides, nucleophilic substitution is a key mechanism for the exchange of ligands. researchgate.net

It is important to note that the distinction between electrophilic and nucleophilic reactions can sometimes be a matter of perspective. Every heterolytic reaction involves both an electrophile and a nucleophile. acs.org When SbClF4 reacts, it acts as the electrophile, and the species it reacts with is the nucleophile. The subsequent substitution of a halide ligand is a consequence of this initial nucleophilic attack on the electrophilic antimony center.

Lewis Acidity and Coordination Chemistry of Antimony Chloride Fluoride

Characterization of Lewis Acidity of SbClF₄

The Lewis acidity of a compound refers to its ability to accept an electron pair. For SbClF₄, this is a defining characteristic, which can be quantified through both experimental and theoretical methods.

Experimental Quantification Methods for Lewis Acidity

Several experimental techniques are employed to measure the Lewis acidity of chemical species.

Gutmann-Beckett Method: This widely used method assesses Lewis acidity by using a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measuring the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid. wikipedia.org The oxygen atom in Et₃PO acts as a Lewis base, and its coordination to a Lewis acid like SbClF₄ leads to a deshielding of the phosphorus atom, resulting in a downfield shift in the ³¹P NMR spectrum. wikipedia.org The magnitude of this shift, denoted as the acceptor number (AN), provides a quantitative measure of Lewis acidity. wikipedia.org Higher AN values indicate stronger Lewis acidity. wikipedia.org While this method is experimentally convenient, it's acknowledged that no single parameter can universally define the order of Lewis acid strengths. wikipedia.org

Fluoride (B91410) Ion Affinity (FIA): FIA is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion in the gas phase. acs.orgresearchgate.net A higher FIA value corresponds to a stronger Lewis acid. nih.gov Computational studies are often used to determine FIA values. acs.orgresearchgate.netnih.gov For instance, the FIA of antimony pentafluoride (SbF₅), a related and very strong Lewis acid, is a benchmark for superacidity. researchgate.net The FIA of a compound can be influenced by factors such as the electrostatic potential on the Lewis acidic center. wikipedia.org

Formation of Adducts and Coordination Complexes with Lewis Bases

As a Lewis acid, SbClF₄ readily reacts with Lewis bases to form adducts and coordination complexes.

Types of Ligands and Donor Atoms in Coordination

Ligands are ions or neutral molecules that donate a pair of electrons to a central metal atom or ion to form a coordination complex. libretexts.org They act as Lewis bases. libretexts.orgmsu.edu

Ligand Types: Ligands can be classified by the number of donor atoms they use to bind to the central atom. Monodentate ligands bind through a single donor atom, while polydentate ligands (bidentate, tridentate, etc.) have multiple donor atoms. libretexts.orglibretexts.org Examples of common monodentate ligands include halide ions (like chloride), water, and ammonia. libretexts.org Polydentate ligands are also known as chelating agents. atlanticoer-relatlantique.ca

Donor Atoms: The donor atom in a ligand is the atom that directly bonds to the central atom by donating its lone pair of electrons. quora.comchadsprep.com Common donor atoms include nitrogen, oxygen, and halogens.

Structural Aspects of SbClF₄ Coordination Complexes and Adducts

The formation of coordination complexes with SbClF₄ leads to specific structural arrangements.

Coordination Geometry: The arrangement of ligands around the central antimony atom defines the coordination geometry. For antimony(V) compounds, a common geometry is the trigonal bipyramidal or octahedral structure. For example, the crystal structure of the adduct of ClF₅ and SbF₅ reveals the presence of discrete ClF₄⁺ and SbF₆⁻ ions, where the ClF₄⁺ cation has a pseudotrigonal bipyramidal structure. researchgate.net

Structural Isomers: Coordination complexes can exhibit isomerism, where compounds have the same formula but different arrangements of atoms. A common type is geometric isomerism (cis-trans isomerism), where ligands occupy different positions relative to each other around the central atom. msu.edulibretexts.org For instance, in a square planar complex like diamminedichloroplatinum(II), the two similar ligands can be adjacent (cis) or opposite (trans) to each other. libretexts.org

Influence of Lewis Acidity on Catalytic Performance and Selectivity in Chemical Transformations

The strong Lewis acidity of antimony compounds like SbClF₄ is a key factor in their use as catalysts.

Catalytic Activity: Lewis acids can catalyze a variety of chemical reactions, including Friedel-Crafts alkylations and acylations, by activating substrates. nih.govresearchgate.net The strength of the Lewis acid can significantly impact its catalytic performance, including its activity and selectivity. mdpi.comrsc.org For instance, the pronounced acidity of antimony(V) compounds has been utilized for the activation of C-F and C-H bonds. nih.gov

Catalyst Lifetime and Selectivity: The presence and nature of Lewis acid sites on a catalyst can influence its lifetime and the selectivity of the reaction. researchgate.netkaust.edu.sa In some cases, increasing the Lewis acid site population can enhance catalyst lifetime by preventing the formation of deactivating species like coke. researchgate.netkaust.edu.sa However, the concentration of the Lewis acid is crucial, as excessive amounts can lead to catalyst deactivation. kaust.edu.sa The Lewis acidity can also direct the reaction towards specific products, thereby controlling the selectivity. researchgate.netkaust.edu.sa For example, in certain hydrocarbon transformations, the formation of Lewis acid sites can limit hydrogen transfer reactions, resulting in a lower selectivity towards paraffins and aromatics. kaust.edu.sa

Applications of Sbclf4 in Advanced Chemical Synthesis

SbClF4 as a Catalyst or Reagent in Other Reaction Types

The catalytic activity of antimony compounds is not limited to fluorination. Antimony chlorides, in both the +3 and +5 oxidation states, are known to be effective Lewis acid catalysts in a variety of organic transformations. researchgate.netkuleuven.be These reactions include Friedel-Crafts acylations and alkylations, polymerization, and the synthesis of various heterocyclic compounds. kuleuven.be

However, specific studies detailing the application of the mixed halide SbClF4 as a catalyst or reagent in reaction types other than fluorination are not widely reported. The unique combination of chlorine and fluorine atoms in SbClF4 could potentially offer different reactivity and selectivity profiles compared to the more common antimony trichloride (B1173362) (SbCl3) and antimony pentachloride (SbCl5). Further investigation into the catalytic capabilities of SbClF4 in a broader range of organic reactions could unveil new synthetic methodologies.

Industrial Relevance and Potential for Green Chemistry Processes

The industrial production of many fluorochemicals relies heavily on antimony-based catalysts. The processes for manufacturing HFCs, for instance, often employ antimony(V) chlorides in liquid-phase reactions. nih.gov The ability to conduct these reactions under relatively mild conditions (e.g., temperatures below 150°C) can offer economic advantages in terms of energy consumption and may lead to higher selectivities for the desired products. nih.gov

Q & A

Q. What synthetic methods are used to prepare SbClF₄, and how is its purity validated?

SbClF₄ is synthesized via controlled reactions in SbF₅/SbCl₅ mixtures, where the parameter s (0 < s < 2) governs the Cl/F substitution ratio. The reaction proceeds under anhydrous conditions to avoid hydrolysis. Purity is confirmed using X-ray diffraction (XRD), which identifies the crystal structure (space group P2₁/n) and lattice parameters (a = 1163 pm, b = 1055 pm, c = 1296 pm, β = 95.9°). Residual indices (e.g., R = 0.052) from Rietveld refinement ensure structural accuracy .

Q. What characterization techniques are critical for analyzing SbClF₄’s molecular geometry?

XRD remains the primary method for resolving the octahedral coordination of Sb atoms and the statistical distribution of Cl/F in specific lattice sites. Bond distances (298–335 pm for Sb-F/Cl) and angles are calculated from diffraction data. Complementary techniques like Raman spectroscopy could probe vibrational modes, though direct evidence is limited in the provided literature. Thermal gravimetric analysis (TGA) may also assess stability, but experimental protocols must account for SbClF₄’s sensitivity to moisture .

Advanced Research Questions

Q. How are statistical atomic positions resolved in SbClF₄’s crystal structure, and what challenges arise in data interpretation?

In SbClF₄’s anion [F₄(F₁₋ᵤClᵤ)Sb-F-Sb(F₁ᵥClᵥ)F₄]⁻, Cl and F occupy bridging sites statistically (u = 0.1, v = 0.4). Partial occupancies are modeled using crystallographic software (e.g., SHELX), which refines site-specific Cl/F ratios against XRD data. Challenges include distinguishing light atoms (F vs. Cl) due to similar electron densities, requiring high-resolution data and constraints on bond lengths/angles. Anomalous scattering or neutron diffraction could enhance precision but are not always feasible .

Q. What role does SbClF₄ play in fluorination reactions, and how does its reactivity compare to SbCl₅ or SbF₅?

SbClF₄ acts as a fluorinating agent in Swarts-type reactions, where it exchanges Cl for F in organic halides (e.g., CHCl₃ → CHClF₂). Unlike SbCl₅, which requires excess HF, SbClF₄’s mixed halide composition enhances fluorination efficiency. Mechanistic studies suggest SbClF₄ reacts via intermediate SbCl₂F₃ formation, as shown in:

  • SbCl₅ + 3HF → SbCl₂F₃ + 3HCl
  • SbCl₂F₃ + CHCl₃ → SbCl₄F + CHClF₂ Kinetic studies using NMR or mass spectrometry can track intermediate species and optimize reaction conditions .

Q. How does the Cl/F substitution ratio (s) in SbClF₄ influence its physicochemical properties?

Varying s alters the electronegativity and steric bulk of the anion, affecting metrics like Lewis acidity and thermal stability. For example, higher F content increases polarity, potentially enhancing catalytic activity in fluorination. Experimental design should systematically vary s by adjusting SbF₅/SbCl₅ ratios, followed by XRD and differential scanning calorimetry (DSC) to correlate composition with properties like melting points or decomposition pathways .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported structural parameters of SbClF₄ derivatives?

Discrepancies in lattice parameters or bond lengths may arise from differences in synthesis conditions (e.g., humidity, temperature) or refinement methodologies. Cross-validation using multiple techniques (XRD, electron diffraction) and adherence to standardized refinement protocols (e.g., IUCr guidelines) are critical. For example, early studies might overlook anisotropic displacement parameters, leading to inflated bond-distance errors .

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